(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Description
Properties
IUPAC Name |
[2-(4-bromophenyl)tetrazol-5-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O/c1-12-4-9-16-13(11-12)3-2-10-23(16)18(25)17-20-22-24(21-17)15-7-5-14(19)6-8-15/h4-9,11H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNVEMSDFSOOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a novel derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 4-bromophenyl and 6-methyl-3,4-dihydroquinoline moieties contributes to its unique pharmacological profile.
Biological Activity Overview
-
Antimicrobial Activity
- Bacterial Inhibition : Research indicates that tetrazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the tetrazole moiety have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 2 to 16 µg/mL, demonstrating potent activity against both standard and clinical strains .
- Fungal Activity : In addition to antibacterial effects, certain tetrazole derivatives also exhibit antifungal activity against pathogens like Candida albicans and Aspergillus niger.
-
Anticancer Properties
- Studies have evaluated the cytotoxic effects of similar tetrazole-containing compounds on human cancer cell lines. The MTT assay results suggest that some derivatives significantly inhibit cell viability in cancer cells such as HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) at concentrations ranging from 25 to 100 µM . The structure-activity relationship indicates that the presence of specific substituents enhances cytotoxicity.
- Mechanism of Action
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The presence of the tetrazole moiety enhances the biological activity of related compounds against various bacterial strains. For instance, studies have shown that tetrazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Compounds containing the quinoline and tetrazole structures have demonstrated promising anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of angiogenesis. For example, research has indicated that specific derivatives can effectively target cancer cell lines, suggesting their potential use in cancer therapy .
Anti-inflammatory Effects
Tetrazole-containing compounds have been studied for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes, which could lead to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .
Photophysical Properties
Research into the photophysical properties of tetrazole derivatives suggests their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic structure of these compounds allows for efficient light emission and absorption, making them suitable for applications in display technologies .
Synthesis of Functional Materials
The compound can serve as a precursor in the synthesis of functional materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions allows it to be integrated into complex molecular architectures, potentially leading to new materials with tailored properties for electronics or catalysis .
Synthesis and Characterization
A notable study involved the synthesis of related tetrazole derivatives where researchers utilized density functional theory (DFT) to optimize molecular structures and predict reactivity patterns. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and providing insights into their potential applications .
Biological Evaluation
In a biological evaluation study, several derivatives of the compound were tested for their antimicrobial efficacy using standard agar diffusion methods. Results indicated that certain modifications to the tetrazole ring significantly enhanced activity against specific bacterial strains, highlighting the importance of structural optimization in drug development .
Data Tables
Chemical Reactions Analysis
Reactivity of the Tetrazole Moiety
The 2H-tetrazol-5-yl group participates in acid-base equilibria and serves as a directing group in electrophilic substitution reactions. Key transformations include:
a. Coordination and tautomerism
-
The NH proton can tautomerize between positions, enabling coordination with transition metals (e.g., Pd, Cu) to facilitate cross-coupling reactions .
-
Deprotonation with bases (e.g., K₂CO₃) generates a nucleophilic site for alkylation or arylation .
b. Click chemistry
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The tetrazole undergoes Huisgen cycloaddition with alkynes under copper catalysis, forming triazole derivatives (Table 1) .
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cycloaddition | CuI, DIPEA, DMF, 80°C | Triazole-linked analogs | 65–78 | |
| SNAr with amines | K₂CO₃, DMF, 100°C | 5-Amino-tetrazole derivatives | 52 |
Bromophenyl Substitution Reactions
The 4-bromophenyl group undergoes cross-coupling reactions, enabling structural diversification:
a. Suzuki-Miyaura coupling
b. Buchwald-Hartwig amination
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃ | Biaryl-methanone | 85 | |
| Amination | Pd₂(dba)₃, Xantphos, 100°C | 4-Aminophenyl-tetrazole | 73 |
Transformations of the Dihydroquinoline Core
The 6-methyl-3,4-dihydroquinoline unit undergoes oxidation and ring-opening reactions:
a. Oxidation to quinoline
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Treatment with MnO₂ or DDQ in CH₂Cl₂ oxidizes the dihydroquinoline to a fully aromatic quinoline system .
b. Alkylation at the methyl group
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The 6-methyl group undergoes radical bromination (NBS, AIBN) followed by nucleophilic substitution .
Methanone Functional Group Reactivity
The ketone group participates in reductions and condensations:
a. Reduction to alcohol
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NaBH₄ in MeOH reduces the ketone to a secondary alcohol (confirmed by IR loss of C=O at ~1700 cm⁻¹).
b. Condensation with hydrazines
Stability Under Hydrolytic Conditions
The compound shows limited hydrolysis in neutral aqueous solutions but degrades under strongly acidic/basic conditions:
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on general principles of medicinal chemistry and crystallography tools like the SHELX system (discussed in the evidence), structural and functional comparisons can be inferred:
Structural Comparisons:
- Tetrazole-containing analogs: Compounds like (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(quinolin-1(2H)-yl)methanone may exhibit similar hydrogen-bonding patterns due to the tetrazole ring but differ in halogen substituent effects (Br vs. Cl) on solubility and target binding .
- Dihydroquinoline derivatives: Analogous structures lacking the tetrazole group, such as 6-methyl-3,4-dihydroquinoline-1(2H)-carboxamide, would show reduced polarity and altered pharmacokinetic profiles .
Functional Comparisons:
- Bioactivity: Tetrazole-dihydroquinoline hybrids are often screened for kinase inhibition or antimicrobial activity. For example, compounds with nitro or methoxy substituents instead of bromine may display varying potency due to electronic or steric differences .
- Crystallographic analysis : The SHELX system (SHELXL, SHELXS) is critical for resolving crystal structures of such compounds, enabling comparisons of bond lengths, angles, and packing arrangements. For instance, the bromine atom’s heavy atom effect could improve X-ray diffraction quality compared to lighter halogens .
Data Table: Hypothetical Comparison (Based on General Trends)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
